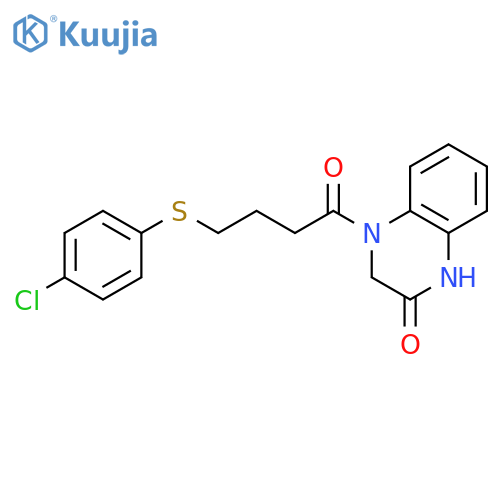Cas no 744222-91-1 (4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one)

744222-91-1 structure
商品名:4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- AKOS024651416
- Z33397828
- 744222-91-1
- F2487-0314
- 4-(4-((4-chlorophenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-[4-(4-chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
- 4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
-
- インチ: 1S/C18H17ClN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
- InChIKey: GYIJPQNJTFBGPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)SCCCC(N1CC(NC2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 360.0699267g/mol
- どういたいしつりょう: 360.0699267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 74.7Ų
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2487-0314-30mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-20mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-10mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-15mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-20μmol |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-2μmol |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-5mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-1mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-25mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2487-0314-2mg |
4-{4-[(4-chlorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one |
744222-91-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
744222-91-1 (4-{4-(4-chlorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
